molecular formula C22H27BrN2O4 B1224833 N-[4-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methoxyphenyl]-2-methylpropanamide

N-[4-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methoxyphenyl]-2-methylpropanamide

Cat. No. B1224833
M. Wt: 463.4 g/mol
InChI Key: YIDPKGRSWRIPAA-UHFFFAOYSA-N
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Description

N-[4-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methoxyphenyl]-2-methylpropanamide is an aromatic amine.

Scientific Research Applications

Radical Cyclisation in Chemical Synthesis

The compound has been explored in the context of radical cyclisation. Esteves et al. (2007) demonstrated the potential of propargyl bromoethers, closely related to the compound , in synthesizing tetrahydrofuran derivatives via electrogenerated nickel(I) tetramethylcyclam. This process highlights the compound's relevance in organic synthesis, particularly in the formation of complex ring structures (Esteves, Ferreira, & Medeiros, 2007).

Bioevaluation in Nematicidal Activity

Kumari et al. (2014) conducted a study synthesizing and bioevaluating various derivatives, including compounds structurally similar to the specified compound, against root-knot nematode (Meloidogyne javanica). The findings suggest potential agricultural applications, particularly in pest control (Kumari, Singh, & Walia, 2014).

Influence on Biofilm Formation

Research by Li Zhen-long (2008) indicates that derivatives of the compound can affect biofilm formation of Staphylococcus epidermidis on PVC material. This suggests its potential use in medical device manufacturing, particularly in reducing bacterial colonization on surfaces (Li Zhen-long, 2008).

Metabolite Identification

A study by Poklis et al. (2015) identified metabolites of dimethoxyphenyl-N-[(2-methoxyphenyl)methyl]ethanamine derivatives, closely related to the target compound, in mouse hepatic microsomal preparations. This research is crucial in understanding the metabolism and potential toxicological profile of these compounds (Poklis et al., 2015).

Synthesis of Bromophenol Derivatives

Zhao et al. (2004) isolated various bromophenol derivatives from the red alga Rhodomela confervoides, demonstrating the compound's relevance in marine natural product chemistry. These derivatives, including structures similar to the target compound, have potential applications in drug discovery and development (Zhao et al., 2004).

properties

Product Name

N-[4-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methoxyphenyl]-2-methylpropanamide

Molecular Formula

C22H27BrN2O4

Molecular Weight

463.4 g/mol

IUPAC Name

N-[4-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methoxyphenyl]-2-methylpropanamide

InChI

InChI=1S/C22H27BrN2O4/c1-6-9-29-21-17(23)10-15(11-20(21)28-5)13-24-16-7-8-18(19(12-16)27-4)25-22(26)14(2)3/h6-8,10-12,14,24H,1,9,13H2,2-5H3,(H,25,26)

InChI Key

YIDPKGRSWRIPAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NCC2=CC(=C(C(=C2)Br)OCC=C)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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